Beta defensin-2
Description
Amino Acid Composition and Sequence Organization
Human Beta-defensin 2 consists of a precisely ordered 64-amino acid sequence that demonstrates remarkable conservation across mammalian species. The primary structure exhibits a characteristic cysteine-rich composition, with six strategically positioned cysteine residues that are fundamental to the peptide's structural integrity and biological activity. The complete amino acid sequence follows the pattern: Glycine-Isoleucine-Glycine-Aspartic acid-Proline-Valine-Threonine-Cysteine-Leucine-Lysine-Serine-Glycine-Alanine-Isoleucine-Cysteine-Histidine-Proline-Valine-Phenylalanine-Cysteine-Proline-Arginine-Arginine-Tyrosine-Lysine-Glutamine-Isoleucine-Glycine-Threonine-Cysteine-Glycine-Leucine-Proline-Glycine-Threonine-Lysine-Cysteine-Cysteine-Lysine-Lysine-Proline.
The molecular formula of Beta-defensin 2 is Carbon-188 Hydrogen-305 Nitrogen-55 Oxygen-50 Sulfur-6, resulting in a molecular weight of 4328.23 daltons. This relatively low molecular weight contributes to the peptide's ability to penetrate cellular membranes and interact with various biological targets. The sequence demonstrates a high proportion of basic amino acids, particularly lysine and arginine residues, which contribute to the overall positive charge that characterizes Beta-defensin 2 and enables its electrostatic interactions with negatively charged microbial surfaces.
Disulfide Bond Connectivity and Structural Constraints
The six cysteine residues in Beta-defensin 2 form three critical intramolecular disulfide bonds that define the peptide's structural architecture. These disulfide bonds occur between specific cysteine pairs: Cysteine-8 to Cysteine-37, Cysteine-15 to Cysteine-30, and Cysteine-20 to Cysteine-38. This particular disulfide bond pattern is conserved across the beta-defensin family and represents a key structural feature that distinguishes beta-defensins from alpha-defensins and other antimicrobial peptides.
The disulfide connectivity creates a rigid molecular framework that constrains the peptide's three-dimensional structure while maintaining flexibility in specific regions necessary for biological activity. These structural constraints are essential for maintaining the peptide's amphiphilic character, which enables its interaction with both hydrophobic and hydrophilic environments during membrane permeabilization processes.
Post-Translational Modification Patterns
Beta-defensin 2 undergoes several post-translational modifications that can significantly influence its biological activity and structural properties. Tyrosine phosphorylation has been identified as a key modification mechanism, particularly affecting Tyrosine-21 within the sequence. This phosphorylation event introduces an 80-dalton mass increase and can potentially alter the peptide's electrostatic properties and binding interactions.
Additionally, adenosine diphosphate ribosylation has been documented as another post-translational modification affecting defensin peptides, though the specific impact on Beta-defensin 2 requires further investigation. These modifications demonstrate the dynamic nature of Beta-defensin 2 regulation and suggest that post-translational processes may fine-tune the peptide's antimicrobial activity in response to specific physiological conditions.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
NHRSCYRNKGVCAPARCPRNMRQIGTCHGPPVKCCRKK |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of hBD-2 :
- Expression : Induced by pathogens, cytokines (e.g., IL-1β, TNF-α), and Toll-like receptor (TLR) signaling (e.g., TLR4 via NF-κB and AP-1 pathways) .
- Clinical Relevance : Elevated in psoriasis lesions compared to healthy skin, serving as a biomarker for inflammation severity .
- Diagnostic Utility: hBD-2 mRNA demonstrates high sensitivity (93%) and specificity (91%) in differentiating PV from AD when combined with proteasome subunit PSMB8 mRNA .
Comparison with Similar Beta Defensins
Beta Defensin-1 (hBD-1)
- Expression : Constitutively expressed across epithelial tissues (e.g., skin, kidneys) with minimal regulation by pathogens .
- Function: Primarily antibacterial; lacks strong induction by inflammation. In oral squamous cell carcinoma (OSCC), hBD-1 suppresses tumor migration and invasion, contrasting with hBD-2’s pro-tumorigenic role .
- Clinical Role: Low hBD-1 expression correlates with poor prognosis in OSCC .
Beta Defensin-3 (hBD-3)
- Expression: Induced in keratinocytes by microbial pathogens (e.g., Candida albicans) and cytokines (e.g., IFN-γ) .
- Function: Antimicrobial: Broad activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Immunomodulatory: Exhibits immunosuppressive properties by reducing pro-inflammatory cytokines (e.g., IL-6, IL-8) and enhancing IL-10 production via TLR2/4 signaling . Structural Flexibility: Engineered disulfide bridges in hBD-3 dissociate chemotactic and antimicrobial functions, enabling therapeutic optimization .
Beta Defensin-4 (hBD-4)
- Function : Primarily antifungal; elevated in lung cancer tissues, suggesting a role in tumor microenvironment modulation .
Functional and Structural Comparisons
Antimicrobial Activity
Role in Cancer
Immunomodulation
Diagnostic Markers
Therapeutic Potential
- hBD-2 Agonists : TLR4 activators (e.g., LPS analogs) could enhance mucosal immunity in infections .
- hBD-3 Derivatives: Engineered peptides with selective immunosuppression for autoimmune diseases .
- Porcine BD-2 Mutants : Improved antimicrobial efficacy (e.g., mpBD2-4) for antibiotic-resistant infections .
Preparation Methods
Recombinant Expression in Escherichia coli
One of the most established methods for preparing this compound is recombinant expression in Escherichia coli. This approach allows for production of large quantities of the peptide for structural and functional studies.
Gene Design and Synthesis: A codon-optimized gene encoding mature this compound is synthesized by recursive PCR using six overlapping primers. The gene includes an ATG start codon for cleavage purposes and restriction sites for cloning into expression vectors (e.g., pET-31b, pET-28a).
Fusion Protein Strategy: To overcome the toxicity of defensins to E. coli and improve yield, this compound is expressed as a fusion protein with insoluble ketosteroid isomerase (KSI). This fusion accumulates in inclusion bodies, protecting host cells from toxicity.
Expression Conditions: Transformed E. coli cells are grown in 2YT medium with kanamycin, induced with 1 mM IPTG at OD600 ~0.5, and incubated for 6 hours at 37°C.
Purification: Inclusion bodies are solubilized in 6 M guanidine hydrochloride buffer and purified by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography exploiting a His-tag on the fusion protein.
Cleavage of Fusion Tag: Cyanogen bromide (CNBr) cleavage is performed at pH ~1.0 under nitrogen and darkness for 24 hours to release mature this compound from the KSI tag. Post-cleavage, the sample is dialyzed to precipitate KSI, which is removed by centrifugation.
Final Purification: The mature peptide is further purified by reverse phase high-performance liquid chromatography (RP-HPLC) to obtain biologically active this compound.
- High yield of active peptide.
- Cost-effective compared to chemical synthesis.
- Suitable for structural and functional assays.
- Requires additional cleavage step.
- Use of toxic CNBr reagent.
- Fusion protein expression may require optimization.
Chemical Synthesis Using Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis of this compound is performed using optimized 9-fluorenylmethoxy carbonyl (Fmoc) chemistry protocols on automated peptide synthesizers.
Coupling Chemistry: Double coupling steps using HATU or PyBOP reagents are employed at difficult sequences to improve yield and purity.
Cleavage and Deprotection: Peptides are cleaved from resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, thioanisole, phenol, ethanedithiol, and triisopropylsilane for 2-4 hours at room temperature.
Reduction and Purification: The crude peptide is treated with tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) to reduce disulfide bonds, followed by purification using preparative chromatography.
- Precise control over peptide sequence and modifications.
- Avoids biological expression systems and related toxicity issues.
- Suitable for producing peptides with non-natural amino acids or labels.
- Higher cost and complexity for longer peptides.
- Requires extensive purification steps.
- Potentially lower overall yield compared to recombinant methods.
Cell-Free Expression Systems and Yeast Expression
Emerging methods include expression in yeast (Saccharomyces cerevisiae) and cell-free systems, which can overcome some limitations of bacterial expression.
Yeast expression allows for proper folding and post-translational modifications.
Cell-free systems provide rapid synthesis without cellular toxicity issues but are currently limited by cost and scale.
These methods are under active research and development for this compound production.
Comparative Summary of Preparation Methods
| Preparation Method | Host/System | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Recombinant Expression in E. coli | E. coli | Fusion with KSI tag, CNBr cleavage, Ni-NTA purification | High yield, cost-effective, active peptide | Toxicity to host, requires cleavage step |
| Chemical Synthesis (SPPS) | Synthetic resin | Fmoc chemistry, double coupling, TFA cleavage | Sequence control, modification flexibility | Expensive, complex purification |
| Yeast Expression | Saccharomyces cerevisiae | Proper folding, post-translational modification | Better folding, less toxicity | Less developed, scale-up challenges |
| Cell-Free Systems | Cell-free extracts | Rapid synthesis, no host toxicity | Fast, no toxicity | High cost, limited scale |
Detailed Research Findings
Codon Optimization and Gene Synthesis
Fusion Protein Expression and Purification
Chemical Cleavage with Cyanogen Bromide
Chemical Synthesis Quality Control
Electrospray ionization mass spectrometry (ESI-MS) is used routinely during synthesis to monitor peptide quality.
Use of double coupling reagents (HATU, PyBOP) enhances yield especially in difficult peptide regions.
Data Table: Recombinant Expression Protocol Summary
| Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Gene synthesis | Recursive PCR with codon-optimized primers | Obtain optimized HBD2 gene |
| Cloning | Into pET-31b and pET-28a vectors with His-KSI fusion | Expression plasmid construction |
| Expression | E. coli in 2YT + kanamycin, 37°C, IPTG induction | Fusion protein production |
| Inclusion body isolation | Cell lysis, centrifugation | Concentrate fusion protein |
| Solubilization | 6 M GuHCl buffer | Denature and solubilize protein |
| Ni-NTA affinity chromatography | Binding and elution with imidazole | Purify His-tagged fusion protein |
| Dialysis | Against Tris buffer overnight | Precipitate fusion protein |
| CNBr cleavage | pH ~1.0, 24 h, dark, nitrogen atmosphere | Release mature this compound |
| Final purification | RP-HPLC | Obtain pure active peptide |
Q & A
Q. Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., caries patients vs. healthy controls) using PRISMA guidelines. Stratify by variables like sample type (saliva vs. serum), disease stage, or demographic factors .
- Methodological Harmonization : Discrepancies often arise from inconsistent protocols (e.g., RNA extraction methods for qPCR). Standardize protocols via inter-laboratory validation .
- Statistical Reanalysis : Apply multivariate regression to identify confounding factors (e.g., inflammation markers like IL-6) that may mask true HBD-2 expression trends .
What are advanced strategies to study HBD-2’s role in mucosal immunity beyond basic expression profiling?
Q. Answer :
- Mechanistic Studies : Use CRISPR/Cas9-edited epithelial cell lines to knock out HBD-2 and assess microbial invasion rates (e.g., Candida albicans colonization) .
- Structural Analysis : Employ X-ray crystallography or NMR to map HBD-2’s antimicrobial peptide (AMP) domains. Compare with homologs (e.g., HBD-3) to identify functional motifs .
- In Vivo Models : Utilize transgenic mice expressing human HBD-2 to evaluate tissue-specific immune responses in wound healing or infection models .
How should researchers design studies to investigate HBD-2’s dual role in pro-inflammatory and anti-microbial responses?
Q. Answer :
- Dose-Response Experiments : Titrate HBD-2 concentrations in vitro to identify thresholds where anti-microbial activity (e.g., bacterial membrane disruption) shifts to pro-inflammatory cytokine induction (e.g., IL-8 release) .
- Temporal Analysis : Use time-lapse microscopy to track HBD-2’s interaction with immune cells (e.g., neutrophils) over 24-hour periods .
- Clinical Cohorts : Correlate HBD-2 levels with patient outcomes in chronic inflammatory diseases (e.g., psoriasis) while controlling for comorbidities .
What are the best practices for ensuring reproducibility in HBD-2 functional assays?
Q. Answer :
- Antibody Validation : Confirm antibody specificity via siRNA knockdown or peptide blocking experiments. Commercial antibodies (e.g., Invitrogen’s polyclonal anti-HBD-2) should cite peer-reviewed validation .
- Reagent Documentation : Report lot numbers for recombinant HBD-2 and storage conditions (e.g., −80°C aliquots to prevent degradation) .
- Open Science Practices : Share raw data (e.g., flow cytometry files) and analysis scripts via repositories like Zenodo, adhering to FAIR principles .
How can bioinformatics tools enhance HBD-2 research?
Q. Answer :
- Network Analysis : Use STRING or Cytoscape to map HBD-2’s interactions with Toll-like receptors (TLRs) and autophagy-related proteins .
- Epigenetic Profiling : Analyze public ChIP-seq datasets (e.g., ENCODE) to identify transcription factors (e.g., NF-κB) regulating HBD-2 expression in specific tissues .
- Machine Learning : Train models on HBD-2 sequence variants to predict antimicrobial efficacy against emerging pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
